

PNU-101958 Maleate: A Technical Guide to Synthesis and Characterization

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Compound of Interest		
Compound Name:	U-101958 maleate	
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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of PN**U-101958 maleate**, a potent and selective dopamine D4 receptor antagonist. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

PNU-101958, chemically known as N-(1-benzylpiperidin-4-yl)-N-methyl-3-(propan-2-yloxy)pyridin-2-amine, is a high-affinity ligand for the dopamine D4 receptor. Its maleate salt form is commonly utilized in research settings. The selective antagonism of the D4 receptor by PNU-101958 has made it a valuable tool for investigating the physiological and pathological roles of this receptor subtype, which is implicated in various neuropsychiatric disorders.

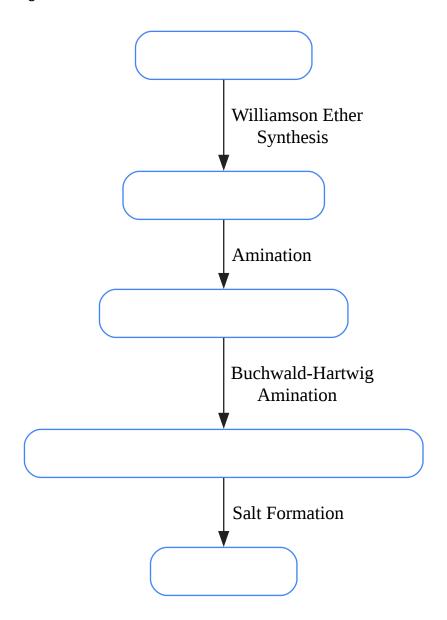
Synthesis of PNU-101958 Maleate

The synthesis of PN**U-101958 maleate** involves a multi-step process, beginning with the formation of the core pyridine structure followed by the introduction of the piperidine moiety and subsequent salt formation.

Synthetic Pathway



The logical workflow for the synthesis of PNU-101958 free base is outlined below. This can be followed by the straightforward formation of the maleate salt.



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Caption: Synthetic pathway for PN**U-101958 maleate**.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-(isopropoxy)pyridine

To a solution of 2-chloro-3-hydroxypyridine in a suitable aprotic solvent such as dimethylformamide (DMF), a slight excess of a base like sodium hydride is added portion-wise



at 0 °C. The mixture is stirred for 30 minutes, after which 2-bromopropane is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of N-Methyl-3-(isopropoxy)pyridin-2-amine

2-Chloro-3-(isopropoxy)pyridine is dissolved in a suitable solvent such as ethanol in a sealed vessel. An excess of a solution of methylamine in ethanol is added, and the mixture is heated to a temperature of 100-120 °C for 24-48 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with water to remove excess methylamine and any salts. The organic layer is dried and concentrated to yield the desired product.

Step 3: Synthesis of N-(1-Benzylpiperidin-4-yl)-N-methyl-3-(isopropoxy)pyridin-2-amine (PNU-101958 Free Base)

This step is achieved via a palladium-catalyzed Buchwald-Hartwig amination. In a reaction vessel, N-methyl-3-(isopropoxy)pyridin-2-amine, 1-benzyl-4-aminopiperidine, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) are combined in an anhydrous, deoxygenated solvent such as toluene. The mixture is heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to yield PNU-101958 as a free base.

Step 4: Preparation of PNU-101958 Maleate

The purified PNU-101958 free base is dissolved in a minimal amount of a suitable solvent, such as ethanol or isopropanol. A solution of maleic acid (1 equivalent) in the same solvent is added dropwise with stirring. The resulting mixture is stirred for a period, during which the maleate salt typically precipitates. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford PN**U-101958 maleate**.

Characterization of PNU-101958 Maleate



Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized PN**U-101958 maleate**.

Physicochemical Properties

Property	Value
Chemical Formula	C21H29N3O · C4H4O4
Molecular Weight	455.55 g/mol
Appearance	White to off-white solid
IUPAC Name	N-(1-benzylpiperidin-4-yl)-N-methyl-3-(propan-2-yloxy)pyridin-2-amine; (Z)-but-2-enedioic acid

Spectroscopic Data

The following table summarizes the expected spectroscopic data for PNU-101958 maleate.



Technique	Expected Data Summary
¹ H NMR	Signals corresponding to the aromatic protons of the pyridine and benzyl groups, the isopropoxy methyl and methine protons, the N-methyl protons, and the piperidine ring protons. The maleate counterion will show a characteristic singlet for the vinyl protons.
¹³ C NMR	Resonances for all unique carbon atoms in the PNU-101958 molecule and the maleate counterion, including aromatic, aliphatic, and carbonyl (from maleate) carbons.
Infrared (IR)	Characteristic absorption bands for N-H stretching (if any residual amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether), and characteristic peaks for the carboxylate group of the maleate salt.
Mass Spectrometry (MS)	The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H] ⁺ at m/z consistent with the chemical formula C ₂₁ H ₂₉ N ₃ O.

Signaling Pathway

PNU-101958 acts as an antagonist at the dopamine D4 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the D4 receptor involves coupling to $G\alpha i/o$ proteins.





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Caption: PNU-101958 maleate antagonism of the D4 receptor signaling pathway.

Upon activation by dopamine, the D4 receptor promotes the dissociation of the $G\alpha i/o$ subunit from the $G\beta\gamma$ dimer. The activated $G\alpha i/o$ subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream targets and altering cellular responses. PNU-101958, by blocking the binding of dopamine to the D4 receptor, prevents this signaling cascade from occurring.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of PN**U-101958 maleate**. The experimental protocols and characterization data serve as a valuable resource for researchers working with this important pharmacological tool. A thorough understanding of its synthesis and properties is crucial for the accurate interpretation of experimental results and for the development of novel therapeutic agents targeting the dopamine D4 receptor.

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